molecular formula C6H10F3N B599721 (S)-2-(Trifluoromethyl)piperidine CAS No. 154727-51-2

(S)-2-(Trifluoromethyl)piperidine

Cat. No.: B599721
CAS No.: 154727-51-2
M. Wt: 153.148
InChI Key: NAXDEFXCCITWEU-YFKPBYRVSA-N
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Description

(S)-2-(Trifluoromethyl)piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is known for its efficiency and versatility in producing various derivatives of piperidine-based alkaloids with trifluoromethyl at the α-position.

Industrial Production Methods

Industrial production of (S)-2-(Trifluoromethyl)piperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Umemoto’s reagents has been highlighted as an efficient method for the direct introduction of the trifluoromethyl group into organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.

Scientific Research Applications

(S)-2-(Trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, thereby modulating its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 3-(Trifluoromethyl)piperidine

Uniqueness

(S)-2-(Trifluoromethyl)piperidine is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, this compound may exhibit different reactivity, stability, and biological activity, highlighting its importance in research and industry .

Properties

IUPAC Name

(2S)-2-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDEFXCCITWEU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654841
Record name (2S)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154727-51-2
Record name (2S)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154727-51-2
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